molecular formula C18H17NO4 B10759718 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione

5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione

Cat. No.: B10759718
M. Wt: 311.3 g/mol
InChI Key: JRPJCFILHCLEJI-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione is an organic compound belonging to the class of indoles and derivatives. Indoles are bicyclic ring systems made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione involves several steps. One common synthetic route includes the reaction of 5-methoxyindole with appropriate reagents to introduce the dimethyl and phenoxymethyl groups at the desired positions on the indole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield hydroquinone derivatives.

Scientific Research Applications

5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is up-regulated in various cancers, including pancreatic cancer . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione involves its interaction with molecular targets such as NAD(P)H:quinone oxidoreductase 1 (NQO1). By inhibiting the activity of NQO1, the compound can disrupt the redox balance within cancer cells, leading to increased oxidative stress and cell death . This mechanism is particularly relevant in cancer cells that have high levels of NQO1 activity.

Comparison with Similar Compounds

5-Methoxy-1,2-Dimethyl-3-(Phenoxymethyl)Indole-4,7-Dione can be compared with other indole derivatives that have similar structures and functions. Some similar compounds include 5-Methoxy-1,2-Dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione and other indole-quinone derivatives . The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively inhibit NQO1, making it a promising candidate for targeted cancer therapy.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-methoxy-1,2-dimethyl-3-(phenoxymethyl)indole-4,7-dione

InChI

InChI=1S/C18H17NO4/c1-11-13(10-23-12-7-5-4-6-8-12)16-17(19(11)2)14(20)9-15(22-3)18(16)21/h4-9H,10H2,1-3H3

InChI Key

JRPJCFILHCLEJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=CC=C3

Origin of Product

United States

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